Fmoc-O-phospho-L-serine

Descripción general

Descripción

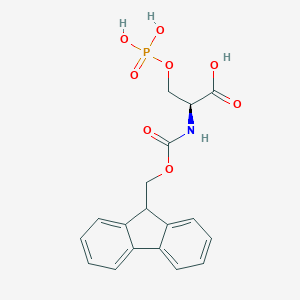

Fmoc-O-phospho-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is phosphorylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the preparation of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the use of Fmoc-Ser(PO(OBzl)OH)-OH, where the benzyl group protects the phosphate moiety during the synthesis . The Fmoc group can be introduced using standard activation methods such as PyBOP and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .

Industrial Production Methods

Industrial production of Fmoc-O-phospho-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Fmoc Deprotection and Side Reactions

- Replacing piperidine with cyclohexylamine or DBU specifically for N-terminal Ser(PO(OBzl)OH) residues .

- Limiting microwave irradiation during deprotection .

Table 1: Deprotection Conditions and Outcomes

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Piperidine | 20% in DMF, 10 min | β-piperidinylalanine formation | |

| Cyclohexylamine | 20% in DMF, 10 min | Suppresses elimination | |

| DBU | 2% in DMF, 5 min | No side products observed |

Coupling Reactions and Stability

The monobenzyl-protected phosphate group in Fmoc-O-phospho-L-serine allows compatibility with standard SPPS protocols. Key considerations include:

- Activation : Uranium-based reagents (e.g., PyBOP, HBTU) with 3-fold excess DIPEA prevent salt formation between the phosphate and piperidine .

- Stability : The phosphate remains intact during repeated piperidine treatments but is susceptible to β-elimination if exposed to strong bases for extended periods .

Case Study : Synthesis of phospholamban (52 residues with phosphoserine/threonine) and human salivary statherin (42 residues) required optimized coupling protocols to avoid incomplete acylation .

Cleavage and Global Deprotection

Final TFA-mediated cleavage (95% TFA, 2–4 hr) removes the benzyl group from the phosphate. Potential side reactions include:

- Benzylation of sensitive residues (e.g., Tyr, Cys), minimized by adding EDT (ethanedithiol) to the cleavage cocktail .

- Complete deprotection of the phosphate to yield free phosphoserine .

Table 2: Cleavage Conditions

| Reagent | Additives | Outcome | Source |

|---|---|---|---|

| TFA/H₂O (95:5) | None | Partial benzylation of Tyr | |

| TFA/H₂O/EDT (94:5:1) | 1% EDT | No benzylation artifacts |

Bioconjugation and Post-Synthetic Modifications

N-terminal this compound residues react with thioesters to form acylphosphates , enabling site-specific ligation via an intramolecular O→N shift . This property is exploited for:

Example : A phosphoserine-containing auto-inducing peptide analog (AIP-III) was synthesized for studying quorum sensing in Staphylococcus aureus .

Stability Under Synthetic Conditions

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Strategy for Phosphopeptides

Fmoc-O-phospho-L-serine is primarily used in the solid-phase peptide synthesis (SPPS) method. This strategy allows for the incorporation of phosphoserine into peptides, which is crucial for studying phosphorylation's role in biological processes. The Fmoc protecting group enables selective deprotection and subsequent phosphorylation of serine residues during peptide synthesis.

- Case Study : A method was developed for synthesizing phosphoserine peptides that involved protecting the serine residue with a t-butyldimethylsilyl group, followed by selective phosphorylation using various methods. This approach has been successfully applied to synthesize tau phosphopeptides, which are relevant in Alzheimer's disease research .

Neurobiology Research

Role in Glial Cell Function

Research has shown that O-phospho-L-serine can influence glial cell behavior, particularly in the context of neurodegenerative diseases. For instance, studies indicate that it can suppress Müller glia proliferation and affect cone cell regeneration in light-damaged zebrafish retinas.

- Findings : Injection of O-phospho-L-serine in zebrafish led to a significant reduction in Müller glial cells and cone photoreceptors compared to controls, suggesting its potential as a modulator of glial responses during retinal injury .

Therapeutic Applications

Immunogenicity Reduction in Hemophilia Treatments

O-phospho-L-serine has been investigated for its ability to improve the stability and reduce the immunogenicity of recombinant factor VIII formulations used in hemophilia A treatment.

- Study Insights : In murine models, the complex of O-phospho-L-serine with B domain deleted recombinant factor VIII showed lower neutralizing antibody titers compared to the treatment without O-phospho-L-serine. This indicates its potential as an excipient to enhance therapeutic efficacy .

Chemical Properties and Characterization

Spectroscopic Studies

The compound has been utilized in spectroscopic studies to determine its chemical properties, such as pKa values and interaction with proteins.

- Application Example : O-phospho-L-serine was used to study its chemical shifts via Raman spectroscopy, providing insights into its interactions at the molecular level .

Biological Significance

Role in Cancer Metabolism

Recent research highlights the importance of L-serine metabolism in cancer biology, where increased levels of L-serine and its phosphorylated forms are associated with tumor growth and survival.

- Research Findings : Increased activity of enzymes involved in L-serine synthesis has been linked to oncogenic transformation in various cancers, making O-phospho-L-serine a target for therapeutic intervention .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Fmoc-O-phospho-L-serine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group of serine, allowing for selective reactions at other functional groups. The phosphate group mimics the natural phosphorylation of serine residues in proteins, enabling the study of phosphorylation-dependent processes .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Ser(PO(OBzl)OH)-OH: Similar to Fmoc-O-phospho-L-serine but with a benzyl-protected phosphate group.

Fmoc-Thr(PO(OBzl)OH)-OH: A threonine derivative with a similar phosphate protection.

Fmoc-Tyr(PO(NMe₂)₂)-OH: A tyrosine derivative with a different phosphate protection.

Uniqueness

This compound is unique due to its specific application in the synthesis of phosphoserine-containing peptides. Its stability and compatibility with standard peptide synthesis protocols make it a valuable tool for researchers studying protein phosphorylation and related processes .

Actividad Biológica

Fmoc-O-phospho-L-serine (Fmoc-pSer) is a phosphoserine derivative commonly used in peptide synthesis and biochemical research. It serves as a crucial building block for the synthesis of phosphopeptides, which play significant roles in various cellular processes, including signal transduction and protein interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the hydroxyl group of L-serine, which is phosphorylated. This modification allows for selective reactions during peptide synthesis while maintaining the integrity of the phosphoserine moiety.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₅P |

| Molecular Weight | 305.24 g/mol |

| CAS Number | 158171-15-4 |

| Appearance | White solid |

| Storage Conditions | Below -4°C |

This compound primarily acts through its phosphorylation group, which can participate in various biochemical pathways. It is known to influence cell signaling by mimicking natural phosphoserine residues found in proteins. The removal of the Fmoc group during peptide synthesis is base-labile, allowing for the generation of active phosphopeptides that can interact with target proteins.

Key Mechanisms:

- Phosphorylation Mimicry : Fmoc-pSer acts as a surrogate for natural phosphoserine, facilitating studies on phosphorylation-dependent processes.

- Signal Transduction : Phosphopeptides synthesized from Fmoc-pSer are instrumental in elucidating signaling pathways involving protein kinases and phosphatases.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Neuroprotection : It has been shown to protect against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cell Proliferation and Differentiation : Fmoc-pSer inhibits proliferation and promotes differentiation in progenitor cells, indicating its role in developmental biology .

Pharmacological Applications

This compound is utilized in several pharmacological contexts:

- Peptide Synthesis : It is a key component in synthesizing phosphopeptides for studying protein interactions and post-translational modifications .

- Drug Development : The compound's ability to mimic phosphorylated amino acids makes it valuable for developing peptide-based therapeutics targeting specific signaling pathways .

Case Studies

-

Synthesis of Multiphosphorylated Peptides :

A study demonstrated the efficient synthesis of multiphosphorylated peptides using Fmoc-pSer as a building block. By optimizing deprotection conditions with various bases, researchers achieved high yields and purity, underscoring its utility in advanced peptide chemistry . -

Neuroprotective Effects :

In cortical cell cultures, this compound exhibited neuroprotective effects against glutamate-induced toxicity. This suggests potential applications in treating conditions such as stroke or neurodegeneration . -

Protein Phosphorylation Studies :

The compound has been employed to study phosphorylation patterns in proteins, revealing insights into how different phosphorylation states affect protein function and interaction networks .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJNCRIHRFKML-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427284 | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-15-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.